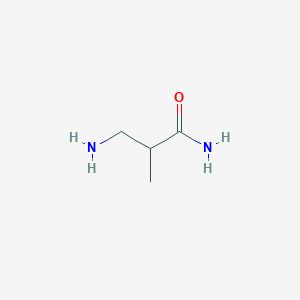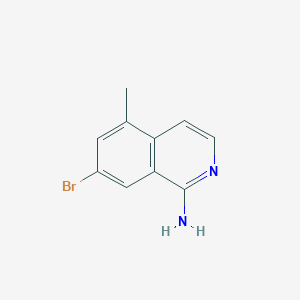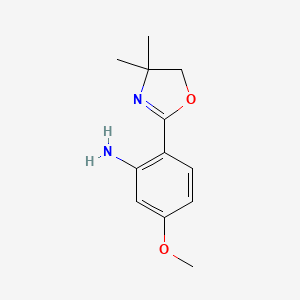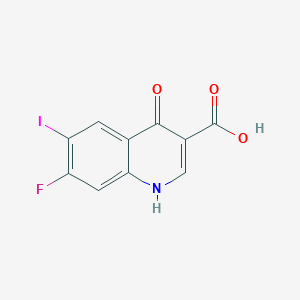
3-Amino-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methylpropanamide is an organic compound with the molecular formula C4H10N2O It is a derivative of propanamide, where an amino group is attached to the second carbon atom, and a methyl group is attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylpropanamide can be achieved through several methods. One common method involves the reaction of 2-methylpropanoic acid with ammonia, followed by the reduction of the resulting nitrile to form the desired amide. Another method involves the esterification of hydroxymethyl trimethylacetic acid, followed by protection and ammonolysis .
Industrial Production Methods
Industrial production of this compound typically involves the use of cyanoacetamide as a raw material. The process includes alkylation, catalytic hydrogenation, or the addition of a reducing agent to obtain the final product . This method is advantageous due to its cost-effectiveness, high yield, and simplicity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-methylpropanamide
- 3-Amino-3-methylbutanamide
- 2-Methyl-3-aminopropanamide
Uniqueness
3-Amino-2-methylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the amino and methyl groups allows for unique reactivity and interaction with other molecules, making it valuable for various applications.
Propiedades
Fórmula molecular |
C4H10N2O |
|---|---|
Peso molecular |
102.14 g/mol |
Nombre IUPAC |
3-amino-2-methylpropanamide |
InChI |
InChI=1S/C4H10N2O/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H2,6,7) |
Clave InChI |
MHDNHVZHLGEFTA-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12862488.png)


![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)



![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)





